molecular formula C11H14FNO2 B13038412 Methyl(R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoatehcl

Methyl(R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoatehcl

Cat. No.: B13038412
M. Wt: 211.23 g/mol
InChI Key: LMRKYNWOLZMJPG-SNVBAGLBSA-N
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Description

Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is a synthetic compound belonging to the class of substituted cathinones.

Preparation Methods

The synthesis of Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride typically involves the following steps:

Chemical Reactions Analysis

Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria. The compound’s effects on other molecular pathways are also being investigated .

Comparison with Similar Compounds

Methyl®-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is similar to other substituted cathinones, such as:

These compounds share similar mechanisms of action but differ in their specific chemical structures and effects, making each unique in its own right.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1

InChI Key

LMRKYNWOLZMJPG-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@H](C(=O)OC)N)F

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)OC)N)F

Origin of Product

United States

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